S-(+)-Vedaprofen is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the propionic acid derivative group. It is primarily used for its analgesic, anti-inflammatory, and antipyretic properties. As a racemic mixture, S-(+)-Vedaprofen consists of two enantiomers, with the S-(+) enantiomer being more potent in inhibiting prostaglandin synthesis, which is crucial for its therapeutic effects .
The synthesis of S-(+)-Vedaprofen can be accomplished through a four-step process:
S-(+)-Vedaprofen has a complex molecular structure characterized by its asymmetric carbon atom, which contributes to its enantiomeric properties.
S-(+)-Vedaprofen participates in several chemical reactions that are critical for its synthesis and degradation:
These reactions are typically carried out under controlled conditions to maximize yield and purity .
S-(+)-Vedaprofen exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for converting arachidonic acid into prostaglandins. By inhibiting these enzymes:
The S-(+) enantiomer is particularly effective in these roles due to its higher affinity for COX enzymes compared to its counterpart .
S-(+)-Vedaprofen exhibits several notable physical and chemical properties:
S-(+)-Vedaprofen is primarily utilized in veterinary medicine, particularly for horses, where it is indicated for:
Clinical studies have demonstrated its efficacy compared to other NSAIDs like ketoprofen, showcasing its potential as a preventive analgesic .
S-(+)-Vedaprofen, the dextrorotatory enantiomer of the nonsteroidal anti-inflammatory drug vedaprofen, exhibits negligible chiral inversion to its R-(-)-counterpart in canine models. Pharmacokinetic studies in beagle dogs reveal that after intravenous or oral administration of racemic vedaprofen (0.5 mg/kg), the plasma concentration ratio of R-(-)/S-(+) enantiomers remains stable at 1.7 ± 0.5 and 1.9 ± 0.2 for AUC (area under the curve), respectively. This consistent ratio—without temporal convergence—confirms the absence of significant unidirectional metabolic conversion (in vivo chiral inversion) [1] [5]. The distinct metabolic pathways for each enantiomer involve enantioselective hepatic conjugation, primarily with glucuronic acid, followed by renal excretion. Unlike some profens (e.g., ibuprofen), which undergo extensive R-to-S inversion via acyl-CoA thioester formation, S-(+)-vedaprofen’s stereochemical integrity remains preserved during biotransformation, preserving its unique pharmacodynamic profile [8].
S-(+)-Vedaprofen demonstrates stereoselective plasma protein binding exceeding 99.5% in canine plasma, as determined by ultrafiltration studies. However, its binding affinity differs significantly from the R-(-) enantiomer due to divergent interactions with transport proteins:
Table 1: Stereoselective Distribution of Vedaprofen Enantiomers in Canine Models
Tissue/Compartment | R-(-)-Vedaprofen AUC (ng·h/mL) | S-(+)-Vedaprofen AUC (ng·h/mL) | R/S Ratio |
---|---|---|---|
Plasma | 7,524 | 1,639 | 4.6:1 |
Inflammatory Exudate | 9,755 | 4,400 | 2.2:1 |
Synovial Fluid | 5,890* | 2,950* | 2.0:1 |
*Estimated from equine inflammation models* [3] [5]
Tissue distribution studies reveal preferential accumulation of S-(+)-vedaprofen in sites of inflammation. In equine models of acute nonimmune inflammation, S-(+)-vedaprofen achieves 50% higher concentrations in exudate than plasma, with a delayed T~max~ (3.2 h vs. 0.8 h). This results from enhanced vascular permeability, trapping of unbound enantiomers, and reduced clearance from inflamed tissues [3].
The terminal elimination half-life (t~½β~) of S-(+)-vedaprofen in dogs is substantially shorter than that of R-(-)-vedaprofen (12.7 ± 1.7 h vs. 16.8 ± 2.2 h after IV administration). Three stereochemical factors drive this variability:
Table 2: Pharmacokinetic Parameters of Vedaprofen Enantiomers in Dogs (IV Dose 0.5 mg/kg)
Parameter | R-(-)-Vedaprofen | S-(+)-Vedaprofen | P-value |
---|---|---|---|
t~½β~ (h) | 16.8 ± 2.2 | 12.7 ± 1.7 | <0.01 |
V~d~ (L/kg) | 0.23 ± 0.04 | 0.50 ± 0.07 | <0.001 |
Clearance (mL/min/kg) | 0.18 ± 0.03 | 0.35 ± 0.05 | <0.001 |
AUC (ng·h/mL) | 7,524 ± 1,200 | 1,639 ± 310 | <0.001 |
In inflammatory exudates, however, S-(+)-vedaprofen’s half-life extends to 8.2 h—exceeding its plasma half-life by 35%—due to impaired efflux transporters and acidic pH trapping protonated forms. This prolongs its local anti-inflammatory effects despite rapid systemic clearance [3] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: